6-Fluoro-4-chromanone hydantoin
Description
Contextualization of Hydantoin (B18101) Derivatives in Heterocyclic Chemistry and Drug Discovery
Hydantoin, a five-membered heterocyclic ring (imidazolidine-2,4-dione), is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its versatile structure, which features multiple sites for substitution, allowing for the fine-tuning of its physicochemical and biological properties. nih.govresearchgate.net The hydantoin core contains both hydrogen bond donors and acceptors, facilitating interactions with various biological targets. nih.gov
The significance of the hydantoin scaffold is underscored by its presence in a number of clinically approved drugs, including the anticonvulsant phenytoin (B1677684), the antimicrobial nitrofurantoin, and the anticancer agent enzalutamide. nih.gov The synthetic accessibility of hydantoin derivatives, often through well-established multicomponent reactions like the Bucherer-Bergs synthesis, further enhances their appeal in drug discovery programs. researchgate.netwikipedia.org Researchers have successfully designed and synthesized a multitude of hydantoin derivatives that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. nih.govekb.eg
Significance of Chromanone Scaffolds in Bioactive Compound Synthesis
The chromanone, or chroman-4-one, scaffold is another crucial building block in the synthesis of bioactive compounds. nih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a dihydropyran ring, is found in numerous natural products and synthetic molecules with diverse pharmacological activities. nih.govnih.gov The structural rigidity and specific stereochemistry of the chromanone core make it an attractive template for the design of targeted therapeutic agents.
The biological importance of chromanones is wide-ranging, with derivatives demonstrating antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov Structural modifications, particularly at positions 2, 3, 6, and 7 of the chromanone ring, have been shown to significantly influence the biological activity of the resulting compounds. nih.govmdpi.com For instance, substitutions on the chromanone scaffold have led to the development of potent α-glucosidase inhibitors and compounds with significant cytotoxic action against cancer cell lines. nih.gov
Specific Research Focus on 6-Fluoro-4-chromanone Hydantoin as a Key Spirocyclic System
The fusion of the hydantoin and chromanone scaffolds into a single spirocyclic system gives rise to this compound. This unique three-dimensional structure has garnered specific research attention due to the combined pharmacological potential of its constituent parts. nih.gov Spirocycles are increasingly favored in drug discovery for their ability to introduce structural complexity and novelty, often leading to improved biological activity and selectivity. nih.gov
Research into spiro-hydantoin derivatives has shown their potential as potent inhibitors of enzymes such as aldose reductase. The synthesis of this compound can be achieved through the Bucherer-Bergs reaction, starting from 6-fluoro-4-chromanone. nih.gov This reaction involves the condensation of the ketone with potassium cyanide and ammonium (B1175870) carbonate to form the spiro-hydantoin ring system. nih.gov The resulting compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANPKRCLVQAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860862 | |
| Record name | 6-Fluoro-2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-2',5'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69684-83-9 | |
| Record name | 69684-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Fluoro 4 Chromanone Hydantoin and Its Precursors
Elucidation of Bucherer–Bergs Reaction Pathway for Spirohydantoin Formation
The Bucherer–Bergs reaction stands as a cornerstone for the synthesis of spirohydantoins, including 6-fluoro-4-chromanone hydantoin (B18101). This multicomponent reaction typically involves the condensation of a carbonyl compound, in this case, 6-fluoro-4-chromanone, with potassium cyanide and ammonium (B1175870) carbonate. mdpi.comnih.govencyclopedia.pub The reaction proceeds to yield the racemic spirohydantoin, which can then undergo further processing, such as resolution, to isolate specific enantiomers. mdpi.comnih.gov
Optimization of Reaction Parameters and Conditions
The efficiency of the Bucherer–Bergs reaction is highly dependent on the optimization of various parameters. encyclopedia.pub Traditional methods often involve heating the reaction mixture in aqueous ethanol. encyclopedia.pub However, advancements have introduced the use of alternative solvents like acetamide, formamide, or dimethylformamide, particularly for challenging substrates. encyclopedia.pub Furthermore, the application of ultrasonication has been shown to accelerate the formation of hydantoins, potentially leading to higher yields and shorter reaction times. wikipedia.org
Continuous-flow chemistry presents a modern approach to intensify the Bucherer-Bergs reaction. organic-chemistry.org A two-feed system, delivering the organic substrate and aqueous reagents independently, enhances the interfacial area in biphasic reactions. organic-chemistry.org This method allows for precise control over reagent stoichiometry and can lead to nearly quantitative conversions in significantly reduced reaction times, for example, within 30 minutes at 120°C and 20 bar. organic-chemistry.org
| Parameter | Traditional Batch Method | Continuous-Flow Method |
| Solvent | Aqueous ethanol | Ethyl acetate |
| Temperature | 60-70°C | 120°C |
| Pressure | Atmospheric | 20 bar |
| Reaction Time | Several hours | ~30 minutes |
| Conversion | Variable | Nearly quantitative |
Mechanistic Insights into Hydantoin Ring Formation
The mechanism of the Bucherer–Bergs reaction is a well-studied process. wikipedia.org It commences with the formation of an imine from the reaction of the carbonyl group of 6-fluoro-4-chromanone with ammonia (B1221849) from ammonium carbonate. wikipedia.org Concurrently, cyanide attacks the imine to form an α-aminonitrile intermediate. nih.govwikipedia.org This aminonitrile then reacts with carbon dioxide, also derived from ammonium carbonate, to form a cyano-carbamic acid. wikipedia.org An intramolecular cyclization of this intermediate leads to a 5-imino-oxazolidin-2-one, which subsequently rearranges to the more stable hydantoin ring structure. wikipedia.org
Synthesis and Derivatization of 6-Fluoro-4-chromanone as a Key Intermediate
6-Fluoro-4-chromanone is a crucial building block in the synthesis of the target hydantoin and other valuable compounds. ossila.comresearchgate.net Its versatile structure, featuring a fluorinated aromatic ring and a reactive ketone group, allows for a variety of chemical modifications. ossila.com
Pathways for 6-Fluoro-4-chromanone Production
The synthesis of 4-chromanones, in general, can be achieved through various routes. One common method involves the Michael addition of a phenol (B47542) to an acrylonitrile (B1666552), followed by a cyclization reaction facilitated by strong acids like trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA). researchgate.net While specific literature on the direct synthesis of 6-fluoro-4-chromanone is not extensively detailed in the provided search results, the general principles of chromanone synthesis would apply, starting with a fluorinated phenol derivative. researchgate.net
Role of 6-Fluoro-4-chromanone in Subsequent Chemical Transformations
The ketone group in 6-fluoro-4-chromanone is a key site for derivatization. ossila.com As seen in the Bucherer-Bergs reaction, it readily undergoes condensation to form the spirohydantoin ring. mdpi.comnih.gov The fluorine substituent on the benzene (B151609) ring enhances the lipophilicity of the molecule and can activate the ring for nucleophilic aromatic substitution, opening pathways for further functionalization. ossila.com Additionally, the chromanone structure itself can be a precursor to other heterocyclic systems. For instance, it can be aromatized to a chromone (B188151). ossila.com
Stereoselective Synthesis and Enantiomeric Resolution Strategies
The biological activity of chiral molecules like 6-fluoro-4-chromanone hydantoin often resides in a single enantiomer. Therefore, obtaining enantiomerically pure compounds is of paramount importance.
The direct product of the Bucherer-Bergs reaction is a racemic mixture of the spirohydantoin. mdpi.comnih.gov To isolate the desired enantiomer, classical resolution techniques are often employed. This involves the use of a chiral resolving agent, such as an optically active amine or an alkaloid like (-)-brucine or quinine (B1679958) methohydroxide, to form diastereomeric salts. mdpi.comnih.gov These diastereomers, having different physical properties, can then be separated by fractional crystallization. After separation, the desired enantiomer of the hydantoin can be recovered from the salt. mdpi.comnih.gov
Diastereoselective Approaches in Spirohydantoin Synthesis
The synthesis of spirohydantoins from cyclic ketones such as 6-fluoro-4-chromanone introduces a stereogenic center at the spiro-carbon. Controlling the spatial arrangement of substituents around this center is a key challenge, addressed through diastereoselective synthesis. This approach aims to selectively form one diastereomer over others.
Research into the synthesis of related spiro-compounds, such as spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, provides valuable insights. nih.govnih.gov Acid-catalyzed condensation reactions have been shown to yield diastereomerically pure products. The choice of acid catalyst and solvent conditions plays a crucial role in controlling the stereoselectivity of the reaction. For instance, the condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol (B1680541) derivatives can be directed to produce specific diastereomers by selecting the appropriate acid catalyst. nih.gov
A study demonstrated that using methanesulfonic acid in acetic acid could yield a 1:1 mixture of (2R,4R,6′R)/(2S,4R,6′R)-diastereoisomers in good yields. nih.gov Conversely, employing a mixture of methanesulfonic acid and p-toluenesulfonic acid could exclusively form a single diastereomer. nih.gov These findings underscore the principle that catalyst and solvent systems can be fine-tuned to navigate the potential energy surface of the reaction, favoring the transition state that leads to the desired diastereomer. Such principles are directly applicable to the synthesis of spirohydantoins from 6-fluoro-4-chromanone, where the Bucherer-Bergs reaction or related hydantoin-forming condensations are employed.
Another relevant strategy is the hetero-Diels-Alder reaction, which has been used for the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives. rsc.org This method creates quaternary stereocenters with high diastereoselectivity. rsc.org
Table 1: Catalyst and Solvent Effects on Diastereoselectivity in Spiro[chromane-pyrimidine] Synthesis This table is illustrative of principles applicable to spirohydantoin synthesis.
| Catalyst System | Solvent | Diastereomeric Ratio/Outcome | Reference |
|---|---|---|---|
| CH3SO3OH/AcOH | CHCl3 | 1:1 mixture of diastereomers | nih.gov |
| CH3SO3H + TsOH*H2O | CHCl3 | Exclusive formation of one diastereomer | nih.gov |
| 4 Å Molecular Sieves (as additive) | Toluene | High diastereoselectivity in hetero-Diels-Alder reaction | rsc.org |
Chiral Resolution Techniques for Enantiopure Hydantoins
Once a racemic or diastereomeric mixture of this compound is synthesized, separating the enantiomers is crucial for investigating their distinct biological activities. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org
Several techniques are available for achieving chiral resolution of hydantoins:
Crystallization of Diastereomeric Salts: This is a classical and widely used method. wikipedia.org It involves reacting the racemic hydantoin with a single enantiomer of a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers of the hydantoin.
Chiral Chromatography: This is a powerful and common technique for separating enantiomers. mdpi.com The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Preparative high-performance liquid chromatography (HPLC) with a chiral column is a highly effective method for obtaining enantiomerically pure compounds. mdpi.comnih.gov For instance, the enantiomers of nitropropranolol have been successfully separated using preparative chiral HPLC. mdpi.com
Chiral Derivatization: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers that can be separated using standard chromatography techniques. nih.gov Following separation, the chiral auxiliary is cleaved to release the pure enantiomers.
Kinetic Resolution: In some cases, enzymes or chiral catalysts can be used to selectively react with one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity.
The resolution of spiro hydantoins derived from 8-aza-4-chromanones has been successfully achieved, demonstrating the feasibility of these techniques for structurally similar compounds. nih.gov
Table 2: Overview of Chiral Resolution Techniques for Hydantoins
| Technique | Principle | Key Advantages | Reference |
|---|---|---|---|
| Crystallization of Diastereomeric Salts | Formation of diastereomers with different solubilities using a chiral resolving agent. | Scalable and cost-effective for industrial applications. | wikipedia.orgnih.gov |
| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency and applicable to a wide range of compounds. | mdpi.comnih.gov |
| Chiral Derivatization | Conversion of enantiomers into diastereomers that can be separated by standard methods. | Allows separation using non-chiral chromatography. | nih.gov |
Green Chemistry Approaches and Sustainable Synthetic Practices for Hydantoins
The principles of green chemistry are increasingly being applied to the synthesis of hydantoins to minimize environmental impact and improve efficiency. ingentaconnect.comzenodo.org These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and using energy-efficient methods.
Key green chemistry strategies for hydantoin synthesis include:
Microwave and Ultrasound Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. ingentaconnect.com
Solvent-Free and Solid-Phase Synthesis: Conducting reactions in the absence of solvents or on a solid support minimizes the use and disposal of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. ingentaconnect.com
Mechanochemistry: This technique involves conducting reactions by grinding solid reactants together, often in a ball mill, without the need for a solvent. nih.govacs.org It is an eco-friendly method that can lead to high yields and simplified purification. nih.govacs.org The synthesis of the antiepileptic drug Phenytoin (B1677684) has been achieved using this "green" methodology. nih.govacs.org
One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency, reduces waste, and saves time and resources. zenodo.org The one-pot synthesis of hydantoin from glycine (B1666218) is an example of a green chemistry approach that minimizes waste and enhances efficiency. zenodo.org
Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ionic liquids is preferred over hazardous organic solvents. ingentaconnect.com
Flow Chemistry: Continuous flow methods offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.gov The Bucherer-Bergs reaction for hydantoin synthesis has been successfully adapted to a continuous flow process. nih.gov
These sustainable practices are highly relevant to the synthesis of this compound, offering pathways to produce this valuable compound in a more environmentally responsible and efficient manner. acs.org
Table 3: Comparison of Green Synthetic Methods for Hydantoins
| Method | Description | Green Chemistry Principle(s) Addressed | Reference |
|---|---|---|---|
| Mechanochemistry | Grinding solid reactants to induce a chemical reaction. | Solvent-free, energy-efficient, reduced waste. | nih.govacs.org |
| Microwave/Ultrasound | Using non-conventional energy sources to drive reactions. | Energy efficiency, faster reactions, higher yields. | ingentaconnect.com |
| One-Pot Synthesis | Multiple reaction steps in a single flask without isolating intermediates. | Atom economy, reduced waste, process simplification. | zenodo.org |
| Flow Chemistry | Continuous reaction in a tube or microreactor. | Improved safety, efficiency, and scalability. | nih.gov |
Sophisticated Structural Elucidation and Spectroscopic Analysis of 6 Fluoro 4 Chromanone Hydantoin
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 6-Fluoro-4-chromanone hydantoin (B18101), both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been pivotal in confirming its complex architecture.
Detailed ¹H and ¹³C NMR Spectral Assignments and Interpretation
While specific spectral data for 6-Fluoro-4-chromanone hydantoin is not widely published in readily accessible literature, analysis of related chromanone and spirohydantoin structures allows for a theoretical interpretation of its expected NMR spectra.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the fluoro-substituted benzene (B151609) ring, the methylene (B1212753) protons of the chromanone ring, and the N-H protons of the hydantoin moiety. The fluorine atom at the C-6 position would introduce characteristic splitting patterns in the signals of the adjacent aromatic protons due to spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum would provide key information on the carbon framework. Characteristic signals would include those for the carbonyl carbons of the hydantoin ring (typically in the range of 150-180 ppm), the spiro carbon atom, the aromatic carbons (with the C-F bond influencing the chemical shift of C-6), and the methylene carbons of the chromanone ring.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecular framework, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, helping to trace the connectivity within the methylene groups of the chromanone ring and to assign the relative positions of the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the connection between the chromanone and hydantoin rings through the spiro center, by showing correlations between the protons on the chromanone ring and the carbonyl carbons of the hydantoin ring, for instance.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the hydantoin ring (typically in the region of 3200-3400 cm⁻¹), the C=O stretching vibrations of the two carbonyl groups in the hydantoin moiety (around 1700-1780 cm⁻¹), the C-O-C stretching of the ether linkage in the chromanone ring, and the C-F stretching of the fluoroaromatic system.
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also be expected to show bands for the key functional groups. The aromatic ring vibrations would likely produce strong signals.
Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of the compound and to study its fragmentation patterns. For this compound (C₁₁H₉FN₂O₃), the expected molecular weight is approximately 236.2 g/mol . nih.gov The mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would provide further structural information by revealing characteristic losses of small molecules such as CO, NHCO, and parts of the chromanone ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to exhibit absorption maxima (λmax) corresponding to the π→π* transitions of the aromatic chromophore. The substitution on the benzene ring, including the fluorine atom and the fused chromanone structure, will influence the exact position and intensity of these absorption bands.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Investigation of Molecular and Biochemical Activities of 6 Fluoro 4 Chromanone Hydantoin
In Vitro Enzyme Inhibition Studies
The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research into 6-Fluoro-4-chromanone hydantoin (B18101) has explored its effects on several critical enzymes implicated in various diseases.
Aldose reductase is an enzyme of the polyol pathway that has been implicated in the long-term complications of diabetes mellitus. The inhibition of this enzyme is a significant area of research for the development of new treatments. Studies have shown that spiro hydantoins derived from 8-aza-4-chromanones are potent inhibitors of aldose reductase. organic-chemistry.orgnih.gov For instance, the cis-6'-chloro-2,3-dihydro-2'-methylspiro[imidazolidine-4,4-4H-pyrano[2,3-b]pyridine]-2,5-dione, a related spiro hydantoin, exhibited an IC50 value of 7.5 nM against human placenta aldose reductase. nih.govnih.gov While direct IC50 values for 6-Fluoro-4-chromanone hydantoin are not extensively documented in publicly available literature, the structural similarity to these potent inhibitors suggests its potential as an aldose reductase inhibitor. The general class of aldose reductase inhibitors, including compounds like Sorbinil (B39211), has been extensively studied for its ability to prevent the accumulation of sorbitol in tissues, a key factor in diabetic complications. organic-chemistry.orgnih.gov
Information regarding the inhibition of farnesyltransferase by this compound is not currently available in the reviewed scientific literature.
Receptor Binding Profiling and Ligand-Target Interactions
The interaction of a compound with cellular receptors is fundamental to its mechanism of action. While comprehensive receptor binding profiles for this compound are not extensively detailed in the public domain, the known interactions of its core structures—chromanone and hydantoin—provide valuable insights. The hydantoin moiety is a recognized pharmacophore that interacts with various receptors and enzymes. openmedicinalchemistryjournal.com Similarly, the chromanone scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. nih.gov The specific interactions of this compound with various receptors would require further dedicated investigation to elucidate its precise molecular targets and signaling pathways.
Cellular Assays for Biological Response Evaluation (excluding human clinical data)
In vitro studies using cellular models are crucial for assessing the biological effects of a compound at the cellular level.
The chromanone scaffold is known to be a constituent of compounds with significant antimicrobial properties. nih.gov Research on chromanone derivatives has demonstrated their potential as antifungal agents. For instance, (E)-benzylidene-chroman-4-one has shown fungicidal activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µg/mL to 1000 µg/mL. mdpi.com
| Fungus | MIC (µg/mL) of (E)-benzylidene-chroman-4-one |
| Candida albicans | 125-250 |
| Candida glabrata | 250 |
| Candida krusei | 62.5 |
| Candida parapsilosis | 125 |
| Candida tropicalis | 125 |
| Data sourced from in vitro studies on a related chromanone derivative. mdpi.com |
While these results for a related compound are promising, specific studies on the antimicrobial spectrum and potency of this compound are needed to confirm its activity against a range of pathogenic microorganisms.
Both chromanone and hydantoin derivatives have been investigated for their anticancer properties. nih.govmdpi.com Studies on various chromanone derivatives have revealed cytotoxic activity against several human cancer cell lines. For example, certain chromanone derivatives have shown antiproliferative effects on colon cancer cell lines, with IC50 values in the range of 10 to 30 μM. mdpi.comnih.gov The mechanism of action is thought to involve the induction of oxidative stress. mdpi.com Another study on a 3-chlorophenylchromanone derivative with 2-methylpyrazoline demonstrated potent cytotoxicity against A549 lung cancer cells. nih.gov
| Cell Line | Cancer Type | IC50 (µM) of related Chromanone Derivatives |
| MCF-7 | Breast Cancer | Selectivity observed over normal cells nih.gov |
| DU-145 | Prostate Cancer | Selectivity observed over normal cells nih.gov |
| A549 | Lung Cancer | Strong cytotoxicity observed nih.gov |
| Colon Cancer Lines | Colon Cancer | ~8-30 mdpi.comnih.gov |
| Data represents findings for various chromanone derivatives, not specifically this compound. |
Anticonvulsant Activity Assessment (in vitro models)
The evaluation of a novel compound for anticonvulsant properties typically involves a battery of preclinical screening models. ffhdj.com For a compound like this compound, assessment would logically begin with established models sensitive to new chemical entities.
In vitro models offer the advantage of elucidating cellular mechanisms and reducing animal use in early screening phases. nih.gov One established method is the 4-aminopyridine (B3432731) (4-AP) model in brain slices, which can detect the antiepileptic efficacy of substances with various mechanisms of action. nih.gov
Initial in vivo screening often utilizes the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to provide a broad profile of potential anticonvulsant action. pcbiochemres.com The MES test is a model for generalized tonic-clonic seizures, and drugs that are effective in this test, like Phenytoin (B1677684), often act by blocking voltage-gated sodium channels. nih.govpcbiochemres.com The scPTZ test is a model for absence seizures and can identify compounds that modulate GABAergic neurotransmission. pcbiochemres.com The hydantoin chemical scaffold is found in numerous compounds with significant biological activities, including anticonvulsant agents. jddtonline.inforesearchgate.net
The anticonvulsant potential of various hydantoin derivatives has been documented, showcasing a range of efficacy in these standard models.
Table 1: Anticonvulsant Activity of Selected Hydantoin Derivatives in Preclinical Models
| Compound | Screening Model | Activity/Result | Source |
|---|---|---|---|
| Phenytoin | Maximal Electroshock (MES) | Effective; limits high-frequency repetitive firing by blocking Na+-channels. | pcbiochemres.com |
| SB2-Ph (a 5,5′-diphenylhydantoin Schiff base) | Maximal Electroshock (MES) | Showed high potency with an ED₅₀ of 8.29 mg/kg. | nih.gov |
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | MES and scPTZ | Active against both MES and PTZ-induced seizures, suggesting a broader clinical potential. | pcbiochemres.com |
| 1-phenyl-3-(o-chloro-p-sulfonamide-phenyl)-hydantoin | Electroshock Seizures | Exhibited the best anticonvulsant activity in its series. | nih.gov |
Analysis of Effects on Cellular Processes (e.g., apoptosis, cell cycle)
The chromanone (or chroman-4-one) scaffold is a recurring motif in compounds investigated for their influence on fundamental cellular processes like apoptosis and cell cycle progression, particularly in the context of anticancer research. nih.govtandfonline.comnih.gov Studies on various chromanone derivatives have demonstrated their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby inhibiting cell proliferation. nih.govnih.gov
These effects are typically assessed using techniques such as flow cytometry with DNA staining (e.g., propidium (B1200493) iodide) to analyze cell cycle distribution and Annexin V staining to detect apoptotic cells. nih.gov The findings from studies on related chromanone derivatives suggest that this compound could warrant similar investigations. For instance, some derivatives have been shown to arrest cells in the G1/G0 or S phase of the cell cycle and trigger apoptosis through mitochondrial-related pathways. tandfonline.comsemanticscholar.orgresearchgate.net
Table 2: Effects of Selected Chromanone Derivatives on Cellular Processes
| Compound/Derivative Type | Cell Line(s) | Observed Effect | Source |
|---|---|---|---|
| Furoxan derivatives of chromone (B188151) | K562 | Caused S-phase cell cycle arrest and induced apoptosis via mitochondria-related pathways. Increased expression of pro-apoptotic proteins Bax and Bad. | tandfonline.com |
| Hyrtiosone A (a chromanone derivative) | HepG2 (Hepatocellular carcinoma) | Induced apoptosis, confirmed by morphological assessment with acridine (B1665455) orange/ethidium bromide staining. | nih.gov |
| 3-benzylideneflavanones/chroman-4-ones | Colon cancer cell lines (LoVo, HCT 116, SW620) | Predominantly induced autophagy and apoptosis, associated with increased reactive oxygen species (ROS) and DNA damage. | nih.gov |
| Fused chromenopyrimidines | MCF-7 (Breast cancer) | Induced cell cycle arrest in the G1 phase and promoted apoptosis. | nih.gov |
Molecular Mechanism of Action Investigations (Hypotheses and Early Stage Data)
While a definitive molecular mechanism for this compound has not been reported, hypotheses can be formulated based on its constituent chemical structures and data from related compounds. The molecule's hybrid nature suggests that its mechanism could be multifactorial, targeting pathways relevant to both neuropathic and proliferative disorders.
Hypothesized Mechanisms:
Modulation of Voltage-Gated Ion Channels : The hydantoin ring is a key feature of several established anticonvulsant drugs, most notably phenytoin. jddtonline.infopcbiochemres.com The primary mechanism for phenytoin is the blockade of voltage-gated sodium channels in a use-dependent manner, which stabilizes neuronal membranes and prevents the high-frequency firing characteristic of seizures. pcbiochemres.com Molecular docking studies of other hydantoin derivatives have supported the blockade of voltage-gated sodium channels as a likely mechanism of action. nih.gov It is therefore a primary hypothesis that the hydantoin moiety of this compound would interact with these channels.
Interaction with Cellular Signaling Pathways : The chromanone core is present in many biologically active molecules that modulate key cellular signaling pathways. mdpi.comtandfonline.com Research on chromanone derivatives has implicated their involvement in pathways that regulate cell survival and death. For example, some chromones have been shown to inhibit the PI3K/Akt pathway, while others affect the expression of proteins in the p53 and Bcl-2 families, which are central regulators of apoptosis. tandfonline.comnih.govtandfonline.com The fluorine substitution on the chromanone ring could also influence the compound's binding affinity and electronic properties, potentially enhancing its interaction with specific biological targets. nih.gov
Early-stage data from molecular docking and mechanistic studies on these parent scaffolds provide a logical starting point for investigating the precise molecular targets of this compound.
Structure Activity Relationship Sar and Derivatization Studies of 6 Fluoro 4 Chromanone Hydantoin Analogues
Design Principles for Novel Hydantoin (B18101) Derivatives
The design of novel analogues based on the 6-fluoro-4-chromanone hydantoin scaffold is guided by established medicinal chemistry principles. The core structure is viewed as a privileged scaffold, which can be systematically modified to probe interactions with biological targets. A key principle is that even minor structural modifications to a hydantoin-based ligand can significantly alter its biological function. nih.gov The design process often involves creating a series of substituted spirohydantoins to optimize binding affinity and functional activity at a given receptor. nih.gov
Key design strategies include:
Modification of the Chromanone Ring: Introducing various substituents at different positions of the benzopyran ring system allows for the exploration of steric and electronic effects on activity. The position and nature of these substituents are critical.
Alteration of the Hydantoin Moiety: The hydantoin ring itself offers sites for substitution (N-1 and N-3) which can be used to modulate properties like solubility, metabolism, and target engagement. srrjournals.com
Hybrid Molecule Design: The hydantoin structure can be used as a rigid bridge or linker to connect different pharmacophores. A series of novel hydantoin-bridged analogues of combretastatin (B1194345) A-4 (CA-4) were designed to combine the features of both molecules, leading to potent new compounds. nih.gov
These principles guide the rational design of new chemical entities with improved potency and desired pharmacological profiles, building upon the core this compound structure. srrjournals.comnih.gov
Synthetic Strategies for Analogues with Modified Chromanone or Hydantoin Moieties
The chroman-4-one framework is a significant heterocyclic structure, and numerous methods for its synthesis have been developed and refined over the years. rsc.org Once the desired substituted 4-chromanone, such as 6-fluoro-4-chromanone, is obtained, the focus shifts to the creation of the spirohydantoin ring at the C4 position.
A cornerstone of hydantoin synthesis from ketones is the Bucherer–Bergs reaction . srrjournals.comresearchgate.net This multicomponent reaction typically involves treating the ketone (6-fluoro-4-chromanone) with potassium cyanide and ammonium (B1175870) carbonate to produce the 5,5-disubstituted hydantoin. researchgate.net While effective, this method requires the use of hazardous cyanide reagents. researchgate.net
To circumvent the use of cyanide and to access a wider diversity of analogues, modern synthetic methods have been developed:
Ugi/Cyclization Sequences: One-pot, two-step procedures involving an Ugi four-component condensation followed by a base-induced cyclization can efficiently produce highly substituted hydantoins. nih.gov Microwave-assisted variations of this strategy have also been reported, where an alkyne group can act as a leaving group during the cyclization step. organic-chemistry.org
Carbamate-based Routes: A simple and less hazardous method involves reacting α-amino methyl ester hydrochlorides with carbamates. The resulting ureido derivatives subsequently cyclize under basic conditions to form the hydantoin ring. organic-chemistry.org
These synthetic strategies provide a toolbox for medicinal chemists to create a wide array of analogues with modifications on both the chromanone and hydantoin moieties, enabling extensive SAR studies. srrjournals.comrsc.org
Impact of Fluoro-Substitution on Molecular Interactions and Activity
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. nih.gov The presence of a fluorine atom can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions with target proteins. nih.govnih.gov
In the context of the 6-fluoro-4-chromanone scaffold, the fluorine atom at the C6 position exerts its influence primarily through electronic effects. Its strong electron-withdrawing nature can modulate the electron density of the aromatic ring and the reactivity of the entire molecule. The effect of this substitution is highly dependent on the specific biological target.
Studies on related chroman-4-one derivatives as SIRT2 inhibitors have provided valuable insights into the role of substituents at the 6-position. The activity of these inhibitors can be dramatically altered by the electronic nature of the C6 substituent.
| Compound Analogue (Substituent at C6) | Relative Inhibitory Activity | Key Observation |
|---|---|---|
| 6-Chloro | Active | Replacement of chloro with a less electronegative bromo group was tolerated. |
| 6-Bromo | Active | Similar activity to the 6-chloro analogue, suggesting tolerance for larger halogens. |
| 6,8-Difluoro | Less Active | Considerably less active than di-chloro or di-bromo analogues, indicating a specific electronic or steric requirement. |
| 6-Nitro (electron-withdrawing) | Active | No significant change in activity compared to 6-chloro, showing tolerance for a different electron-withdrawing group. |
| 6-Methoxy (electron-donating) | Decreased Activity | A significant decrease in inhibitory activity, highlighting the importance of an electron-withdrawing group at this position. |
| Unsubstituted | Significantly Less Active | Demonstrates that a substituent at the 6-position is more critical for activity than at other positions. |
The data in this table is based on findings from a study on substituted 2-pentylchroman-4-ones as SIRT2 inhibitors, which provides a model for understanding substitution effects on the chromanone ring.
The impact of fluorine can also be understood by its role in molecular recognition. While a hydroxyl group can act as both a hydrogen bond donor and acceptor, a fluorine atom can only function as a weak hydrogen bond acceptor. nih.gov In cases where a target interaction relies on hydrogen bond donation from the ligand, replacing a hydroxyl group with fluorine can lead to a significant decrease in binding affinity, thereby providing clues about the nature of the binding pocket. nih.gov
Stereochemical Effects on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a drug. mhmedical.com The spirocyclic nature of this compound creates a chiral center at the C4 position of the chromanone ring. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers (the R- and S-isomers).
It is a well-established principle that different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and metabolic profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
This principle has been demonstrated directly in studies of related hydantoin derivatives. In the development of novel hydantoin-bridged analogues of CA-4, researchers performed a chiral separation of the most potent racemic compound, 8d . nih.gov The subsequent evaluation revealed that the (R)-(-)-8d enantiomer was the preferential isomer, exhibiting significantly greater cytotoxic activity against cancer cell lines than its S-enantiomer. nih.gov
The underlying reasons for such differences can be twofold:
Stereoselective Target Binding: One enantiomer may fit much more precisely into the binding site of a target protein, leading to a more stable and effective interaction. Molecular modeling can often shed light on the structural and stereochemical requirements for efficient binding. nih.gov
The regeneration of 6-fluoro-4-chromanone from by-products in the synthesis of related drugs often involves processing mixtures of racemic (RS) and enantiomerically pure (R) forms of precursor molecules, further underscoring the industrial and biological importance of stereochemistry in this compound class.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no QSAR studies focusing specifically on this compound analogues were identified in the reviewed literature, numerous QSAR models have been successfully developed for the broader class of chromone (B188151) and chromanone derivatives, demonstrating the applicability of this approach. nih.govtandfonline.comnih.gov
These studies provide a blueprint for how to understand the SAR of this class in a quantitative manner. For example, 3D-QSAR models using techniques like Molecular Field Analysis (MFA) have been developed for chromone derivatives as HIV-1 protease inhibitors and Monoamine Oxidase (MAO) inhibitors. nih.govtandfonline.comnih.gov
Key insights from these related QSAR studies include:
Model Generation: Statistically significant models can be built that show good predictive ability, often validated with high cross-validated r² (Q²) and conventional r² values. nih.govtandfonline.com For a series of chromone derivatives acting as MAO inhibitors, a 3D-QSAR model yielded a Q² of 0.8239 and an R² of 0.9064. tandfonline.comnih.gov
Descriptor Importance: The models can identify key molecular descriptors that influence biological activity. These can include 3D descriptors (steric and electrostatic fields) or 2D descriptors (topological indices, atom counts). japsonline.com
SAR Visualization: The results of 3D-QSAR are often visualized as contour maps. These maps show regions around the molecular scaffold where certain properties are predicted to enhance or decrease activity. For instance, a map might show that bulky, sterically favorable groups are preferred in one region, while electronegative groups are favored in another. This provides clear, visual guidelines for designing new, more potent inhibitors. nih.gov
By applying similar QSAR methodologies to a series of this compound analogues, one could develop a predictive model to guide the synthesis of novel compounds with optimized activity. Such a model would quantify the effects of substitutions on the chromanone and hydantoin rings, accelerating the drug discovery process.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 6-Fluoro-4-chromanone hydantoin (B18101), and a target protein.
Binding Site Prediction and Interaction Analysis
In studies of structurally related chromanone derivatives, molecular docking has been effectively used to identify potential binding sites within various protein targets. For instance, in research on spiroquinoxalinopyrrolidine embedded chromanone hybrids, a compound bearing a fluorine substitution demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov The docking analysis for the fluoro-substituted derivative revealed a high binding affinity, suggesting a strong interaction within the active site of these enzymes. nih.gov Similarly, docking studies on other 6-fluoro-chromanone analogs have identified potential interactions with carcinoma-type proteins. bohrium.com The binding of these molecules is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the protein's active site.
Affinity and Selectivity Predictions
The binding affinity, often quantified by the docking score (in kcal/mol), provides a prediction of the strength of the interaction between the ligand and the protein. For a fluoro-substituted spiro-chromanone hybrid, a high binding affinity of -10.5 kcal/mol with AChE and -11.6 kcal/mol with BChE was reported, indicating potent inhibition. nih.gov Such studies allow for the comparison of binding affinities across different targets, thereby predicting the selectivity of the compound. For example, the aforementioned fluoro-substituted chromanone derivative showed a stronger binding affinity for BChE over AChE. nih.gov Furthermore, computational screening of various proteins for a ligand can be performed to create a molecular affinity fingerprint (MAF), which describes the selectivity of the ligand to different proteins. nih.gov
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |
| Fluoro-substituted spiro-chromanone | Acetylcholinesterase (AChE) | -10.5 |
| Fluoro-substituted spiro-chromanone | Butyrylcholinesterase (BChE) | -11.6 |
| Reference Ligand (Galantamine) | Acetylcholinesterase (AChE) | -7.56 |
| Reference Ligand (Galantamine) | Butyrylcholinesterase (BChE) | -7.91 |
This table is generated based on data from a study on a related fluoro-substituted chromanone hybrid. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including reactivity.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. researchgate.net In a theoretical study of a related compound, 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, DFT calculations were used to determine the HOMO and LUMO energies. researchgate.net A lower HOMO-LUMO energy gap suggests a higher reactivity of the molecule. For a synthesized pyran derivative, the HOMO-LUMO energy gap was calculated to be 2.27 eV, indicating its chemical reactivity. materialsciencejournal.org
| Parameter | Value (eV) |
| HOMO Energy | -7.06 |
| LUMO Energy | -2.54 |
| HOMO-LUMO Energy Gap | 4.52 |
This table presents example values based on a study of a related pyran derivative and is for illustrative purposes. materialsciencejournal.org
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and reactive sites of a molecule. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In studies of chromone (B188151) derivatives, MEP analysis has been used to identify the reactive regions of the molecule. researchgate.net The negative potential is typically located over electronegative atoms like oxygen and fluorine, while positive potential is found around hydrogen atoms. This information is crucial for understanding how the molecule will interact with biological targets.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and stability of ligand-protein complexes. In a study of a fluoro-substituted chromanone hybrid, MD simulations were performed to analyze the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were calculated to assess the stability of the complex over time. nih.gov The results indicated that the binding of the fluoro-substituted derivative to both AChE and BChE was stable, which is consistent with the experimental findings of its inhibitory activity. nih.gov These simulations provide a dynamic picture of the binding event and can reveal important conformational changes that occur upon ligand binding.
Role of 6 Fluoro 4 Chromanone Hydantoin As a Research Tool and Precursor in Broader Chemical Synthesis
Utility in the Synthesis of Pharmacologically Active Compounds Beyond Sorbinil (B39211)
The chroman-4-one framework is a significant structural motif found in a wide array of medicinally important compounds, and its derivatives are known to exhibit a broad spectrum of biological activities. rsc.org Likewise, the hydantoin (B18101) ring is a privileged structure in drug discovery, with derivatives showing antitumor, anticonvulsant, and antidiabetic properties, among others. researchgate.net The combination of these two scaffolds in 6-fluoro-4-chromanone hydantoin makes it a precursor with considerable potential for generating novel therapeutic agents.
While its most prominent application is in the synthesis of sorbinil, the core structure is a template for creating other aldose reductase inhibitors. nih.gov Research into analogs has demonstrated that modifications to the chromane (B1220400) ring system can lead to highly potent compounds. For instance, a series of spiro hydantoins derived from 8-aza-4-chromanones has been prepared and shown to have potent aldose reductase inhibitory activity. nih.gov One of the most potent compounds in this series, cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione, demonstrated the value of exploring structural analogs. nih.gov This suggests that this compound can serve as a starting point for developing a variety of structurally related compounds with potentially significant pharmacological activity.
Table 1: Related Spiro Hydantoin Compounds and their Activity
| Compound Name | Core Structure | Target | Notable Findings |
|---|---|---|---|
| Sorbinil | This compound | Aldose reductase | The S-isomer is significantly more potent than the R-isomer. nih.gov |
Application in the Preparation of Labeled Compounds for Research (e.g., 14C-labeled)
In pharmaceutical research and development, isotopically labeled compounds are indispensable tools for studying absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for receptor-binding assays. The synthesis of a radiolabeled version of a drug candidate, often with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), is a standard step in preclinical and clinical investigations.
As a stable precursor, this compound is a suitable candidate for the introduction of an isotopic label. The synthesis of ¹⁴C-labeled this compound could be envisioned, which would then be used to produce ¹⁴C-labeled sorbinil or other derivatives. This would allow for quantitative analysis of the compound's fate in biological systems. Despite the clear utility for such labeled compounds in research, specific documented syntheses of ¹⁴C-labeled this compound are not widely reported in publicly available scientific literature.
Contribution to the Development of Chemical Probes for Biological Systems
Chemical probes are specialized small molecules used to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. These tools are critical for validating drug targets and elucidating biological pathways. A chemical probe can be designed by modifying a known bioactive molecule to include a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling, without losing its biological activity.
The this compound scaffold, as a precursor to the potent aldose reductase inhibitor sorbinil, represents a potential starting point for designing chemical probes for this enzyme class. Theoretically, the structure could be modified to incorporate an azide (B81097) or alkyne handle for bioorthogonal click chemistry, or a fluorophore for direct imaging. Such a probe could be invaluable for studying the cellular localization and interactions of aldose reductase. However, despite this potential, there are no specific reports in the searched literature detailing the successful development and application of a chemical probe derived directly from this compound.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉FN₂O₃ | sigmaaldrich.comscbt.com |
| Molecular Weight | 236.20 g/mol | sigmaaldrich.comscbt.com |
| CAS Number | 69684-83-9 | scbt.com |
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of 6-Fluoro-4-chromanone hydantoin (B18101) and its derivatives is an area ripe for innovation. While traditional methods like the Bucherer-Bergs reaction have been employed for the synthesis of related spirohydantoins, future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. nih.gov
Key Areas for Future Synthetic Exploration:
Asymmetric Catalysis: The development of chiral catalysts could enable the enantioselective synthesis of 6-Fluoro-4-chromanone hydantoin, which is crucial for studying the differential biological activities of its enantiomers.
Flow Chemistry: Continuous flow synthesis methodologies could offer advantages in terms of safety, scalability, and reaction optimization, allowing for the rapid production of a library of derivatives.
Photoredox Catalysis: The use of visible-light-mediated reactions could open up new avenues for the functionalization of the chromanone and hydantoin rings under mild conditions.
| Synthetic Method | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | Enantiomerically pure compounds | Development of novel chiral ligands and catalysts |
| Flow Chemistry | Improved safety, scalability, and control | Reactor design and optimization of reaction parameters |
| Photoredox Catalysis | Mild reaction conditions, novel transformations | Discovery of new photocatalysts and reaction pathways |
| Multicomponent Reactions | Increased efficiency, reduced waste | Design of novel convergent synthetic strategies |
Investigation of Undiscovered Molecular Targets and Biochemical Pathways
The full therapeutic potential of this compound remains largely untapped due to a limited understanding of its molecular targets and the biochemical pathways it modulates. Future research should be directed towards a comprehensive exploration of its mechanism of action.
Strategies for Target Identification and Pathway Analysis:
Chemical Proteomics: Techniques such as affinity chromatography and activity-based protein profiling can be employed to identify the direct binding partners of this compound in a cellular context.
High-Throughput Screening: Screening large libraries of this compound derivatives against a panel of enzymes, receptors, and ion channels could reveal novel biological activities. For instance, given that some chromanone hybrids have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, these could be potential targets to investigate. nih.gov
Phenotypic Screening: Utilizing high-content imaging and other cell-based assays to observe the effects of the compound on cellular morphology and function can provide clues about its mechanism of action and lead to the identification of novel targets.
Metabolomics and Transcriptomics: Analyzing the global changes in metabolite and gene expression levels in response to treatment with this compound can help to elucidate the affected biochemical pathways.
Development of this compound-based Scaffold for Diversity-Oriented Synthesis
The rigid, three-dimensional structure of this compound makes it an excellent starting point for diversity-oriented synthesis (DOS). DOS aims to create libraries of structurally diverse small molecules that can be used to probe biological space and discover new therapeutic agents. nih.govmskcc.orgnih.gov The chromanone and hydantoin moieties offer multiple points for chemical modification, allowing for the generation of a wide range of analogs with diverse pharmacological properties. researchgate.net
Approaches for Diversity-Oriented Synthesis:
Scaffold Decoration: The core this compound scaffold can be "decorated" with a variety of functional groups at different positions to create a library of analogs with diverse physicochemical properties.
Stereochemical Diversity: Asymmetric synthesis or chiral separation techniques can be used to generate all possible stereoisomers of substituted this compound derivatives, which can exhibit distinct biological activities.
Appendage-Based Diversity: Attaching different chemical appendages to the scaffold can introduce new pharmacophoric features and modulate the compound's interaction with biological targets.
| Diversity Strategy | Approach | Desired Outcome |
| Scaffold Decoration | Introduction of various functional groups | Modulation of physicochemical properties and biological activity |
| Stereochemical Diversity | Synthesis and separation of all stereoisomers | Exploration of stereospecific interactions with targets |
| Appendage-Based Diversity | Attachment of diverse chemical moieties | Introduction of new pharmacophores and target interactions |
Advanced Computational-Experimental Integration for Predictive Modeling
The integration of computational and experimental approaches can significantly accelerate the drug discovery and development process for this compound derivatives. Predictive modeling can guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Computational and Predictive Modeling Techniques:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. ynu.edu.cnnih.govfigshare.com These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis and testing.
Molecular Docking: Docking simulations can be used to predict the binding mode of this compound derivatives to their molecular targets, providing insights into the key interactions that govern binding affinity and selectivity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-target interactions and help to assess the stability of the complex over time. nih.govnih.gov
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties. ljmu.ac.uknih.gov
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a versatile scaffold for the development of novel therapeutic agents and chemical probes to investigate complex biological processes.
Patent Landscape and Intellectual Property in Academic Research Context
Analysis of Key Patents Related to Synthesis and Intermediate Use
The patent history for 6-Fluoro-4-chromanone and its conversion to spirohydantoin derivatives highlights its significance as a key intermediate in the synthesis of pharmacologically active agents. A notable application of this compound is in the synthesis of Sorbinil (B39211), an aldose reductase inhibitor investigated for the treatment of diabetic complications. google.com
Several patents detail processes for the preparation of 6-fluoro-4-chromanone. One such process involves the reaction of 4-fluorophenol (B42351) with acrylonitrile (B1666552) to produce 3-(4-fluorophenoxy)propionitrile, which is then cyclized to form the chromanone. google.com Another patented method describes the rearrangement of a phenolic acrylate (B77674) ester in the presence of hydrogen fluoride (B91410) to yield the corresponding 6-substituted 4-chromanone. googleapis.com These patents underscore the industrial importance of developing efficient and scalable synthetic routes to this key intermediate.
The conversion of 6-fluoro-4-chromanone to its corresponding spirohydantoin is also a subject of patent literature. The Bucherer-Bergs reaction, a classical method for synthesizing hydantoins from ketones, is a common route employed. google.com Variations and improvements on this synthesis would likely be the subject of further patent applications to protect novel and more efficient methodologies.
A summary of key patent information is provided in the table below:
| Patent/Application Number | Title/Focus | Key Findings |
| US4625042A | Process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. google.com | Details a synthetic route starting from 4-fluorophenol and acrylonitrile, highlighting its role as an intermediate for Sorbinil. google.com |
| EP0228172A1 | Preparation of 6-substituted 4-chromanones. googleapis.com | Describes a process involving the rearrangement of phenolic acrylate esters using hydrogen fluoride. googleapis.com |
| EP0111387A1 | Regeneration of 6-fluoro-4-chromanone from by-products in the synthesis of sorbinil. google.com | Focuses on recycling the intermediate from by-products of Sorbinil synthesis to improve efficiency. google.com |
| PT81184B | Process for the regeneration of 6-fluoro-4-chromanone from 6-fluoro-4-ureidochroman-4-carboxylic acid. google.com | Another example of a patent focused on the recovery and reuse of the key intermediate, 6-fluoro-4-chromanone. google.com |
| CN102432616A | Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate. patsnap.com | While not directly on the hydantoin (B18101), this patent on a related fluorinated chromane (B1220400) derivative indicates ongoing interest in the stereoselective synthesis of this class of compounds. patsnap.com |
Overview of Intellectual Property for Spirohydantoin Derivatives
The spirohydantoin scaffold is a privileged structure in medicinal chemistry, and as such, its derivatives are the subject of extensive intellectual property claims. Patents for spirohydantoin derivatives cover a wide range of therapeutic applications, demonstrating the versatility of this chemical class.
Intellectual property in the pharmaceutical industry primarily revolves around patents, which grant the holder exclusive rights to an invention for a limited period. patentpc.comyoutube.com This protection is crucial for recouping the significant research and development costs associated with bringing a new drug to market. rstreet.org For spirohydantoin derivatives, patents may cover:
Composition of Matter: Claims to the novel chemical structure of a specific spirohydantoin derivative. This is the most robust form of patent protection.
Method of Use: Claims to the use of a spirohydantoin derivative for treating a particular disease or condition.
Process for Preparation: Claims to a novel and non-obvious method of synthesizing a spirohydantoin derivative.
A search of patent databases reveals numerous patents for spirohydantoin derivatives with diverse biological activities. For instance, patents exist for pharmaceutical spiro-hydantoin derivatives with potential applications in various diseases. google.com The discovery of spirohydantoins as selective inhibitors of p300/CBP histone acetyltransferases for potential use in cancer therapy further highlights the ongoing innovation in this area. nih.gov Additionally, spirohydantoin derivatives have been patented for use as stabilizers in synthetic polymers, indicating their utility beyond the pharmaceutical industry. google.com
The breadth of these patents signifies a competitive landscape where companies seek to protect their innovations and carve out market exclusivity. For academic researchers, this means that while the core spirohydantoin scaffold may be well-known, novel derivatives with unique substitution patterns and unexpected biological activities can still be patentable.
Implications for Academic-Industrial Collaborations in Early-Stage Drug Discovery
The intricate patent landscape surrounding compounds like 6-Fluoro-4-chromanone hydantoin has significant implications for collaborations between academic institutions and pharmaceutical companies in the early stages of drug discovery. These partnerships are often crucial for translating basic research findings into tangible therapeutic candidates. hubspotusercontent10.net
Challenges and Considerations:
Intellectual Property Rights: A primary point of negotiation in academic-industrial collaborations is the ownership and licensing of intellectual property. drugbank.com Clear agreements are necessary to define each party's rights to inventions and discoveries arising from the collaboration. drugbank.com
Freedom to Operate: The existing patent landscape can create "freedom to operate" challenges. Academic researchers may need to navigate a complex web of existing patents to ensure that their research does not infringe on the intellectual property of others.
Conflicting Cultures and Priorities: Academic institutions often prioritize the dissemination of knowledge through publication, while industry partners are focused on commercialization and protecting their competitive advantage. pharmaceutical-technology.com These differing priorities can create tension regarding the timing of publications versus patent filings. pharmaceutical-technology.com
Bayh-Dole Act and University Patenting: In the United States, the Bayh-Dole Act allows universities to retain title to inventions made with federal funding, encouraging the commercialization of academic research. nih.gov This has led to an increase in university patenting and the establishment of technology transfer offices to manage these assets. researchgate.net However, the effectiveness and impact of this shift on the nature of academic-industrial collaborations are still debated. researchgate.net
Opportunities and Models for Collaboration:
Despite the challenges, academic-industrial collaborations offer significant benefits. Industry partners provide funding, resources, and expertise in drug development, while academic researchers contribute novel scientific insights and innovative discoveries. nridigital.com Successful collaboration models often involve:
Early-Stage Research Funding: Pharmaceutical companies may fund basic research in academic labs to explore new biological targets and chemical space.
Licensing Agreements: Universities can license their patented inventions to pharmaceutical companies for further development and commercialization.
Joint Research Programs: These collaborations involve researchers from both academia and industry working together on a specific project, pooling their expertise and resources. hubspotusercontent10.net
The patent landscape for this compound and other spirohydantoin derivatives illustrates the complex interplay between academic discovery and industrial development. Navigating this landscape requires a clear understanding of intellectual property law, strategic planning, and transparent communication between academic and industry partners to foster innovation and accelerate the discovery of new medicines.
Q & A
Q. What are the standard synthetic routes for 6-fluoro-4-chromanone hydantoin, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 6-fluoro-4-chromanone derivatives typically involves cyclization of fluorinated phenolic precursors via acid-catalyzed ketonization. For example, analogous compounds like 6-fluoro-2-methyl-4-chromanone (CAS 88754-96-5) are synthesized using fluorobenzene derivatives under reflux with acetic anhydride . Optimization involves adjusting reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios of fluorinated precursors to ketonizing agents. Purity can be monitored via HPLC with UV detection (λ = 254 nm).
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare H and C NMR spectra with literature data for analogous chromanones (e.g., 4-chromanone derivatives in CAS 6948-34-1) to confirm fluorine substitution and ring conformation .
- FTIR : Identify carbonyl (C=O) stretches (~1700 cm) and hydantoin-specific N-H stretches (~3200 cm).
- Elemental Analysis : Verify molecular formula (CHFO for related structures) .
Q. What safety protocols are critical when handling fluorinated chromanones?
- Methodological Answer : Fluorinated compounds require strict PPE (gloves, lab coat, goggles) and fume hood use due to potential toxicity. Refer to guidelines for hazardous materials, such as those outlined by Cayman Chemical Company for fluorinated analogs: avoid inhalation, skin contact, and ensure waste is neutralized before disposal .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates impurities. For crystalline derivatives, recrystallization from ethanol/water mixtures (1:3 v/v) improves yield. Monitor purity via TLC (R = 0.5 in 10% MeOH/DCM) .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for fluorinated chromanones be resolved?
Q. What experimental design principles apply to studying the reactivity of this compound under oxidative conditions?
- Methodological Answer : Use a factorial design to test variables: oxidant concentration (e.g., KMnO, HO), temperature, and solvent polarity. Analyze products via LC-MS and kinetic modeling to identify dominant pathways. For indoor surface reactivity studies, adapt microspectroscopic imaging techniques (e.g., Raman mapping) to track degradation products .
Q. How can computational modeling predict intermolecular interactions of this compound in biological systems?
Q. What advanced spectroscopic methods resolve hydantoin ring tautomerism in solution?
- Methodological Answer : Variable-temperature F NMR (400 MHz, DMSO-d) detects tautomeric equilibria by observing chemical shift splitting. Complement with 2D NOESY to identify through-space correlations between fluorine and hydantoin protons .
Data Contradiction and Analysis
Q. How should researchers address conflicting bioactivity data for fluorinated chromanones across studies?
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Implement quality-by-design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
